molecular formula C16H15N3O2 B3837425 2-nitro-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline

2-nitro-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline

Cat. No.: B3837425
M. Wt: 281.31 g/mol
InChI Key: IOXVSYFXFZFEHV-VBEVGYOXSA-N
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Description

2-nitro-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline is an organic compound that features a nitro group and an aniline moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both nitro and aniline groups makes it a versatile intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

2-nitro-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-13(11-12-14-7-3-2-4-8-14)17-18-15-9-5-6-10-16(15)19(20)21/h2-12,18H,1H3/b12-11+,17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXVSYFXFZFEHV-VBEVGYOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1[N+](=O)[O-])C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline typically involves the reaction of 2-nitroaniline with an appropriate aldehyde or ketone under acidic or basic conditions to form the Schiff base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Iron, tin, or zinc with hydrochloric acid.

    Oxidation: Hydrogen peroxide, peroxyacids, or sodium perborate.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Reduction: 2-amino-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline.

    Oxidation: Nitroso or nitro derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-nitro-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline involves its interaction with molecular targets through the formation of Schiff bases. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The compound’s ability to form stable complexes with transition metals also contributes to its biological and chemical activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-nitro-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline
Reactant of Route 2
Reactant of Route 2
2-nitro-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline

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